molecular formula C17H17NO4 B510126 4-Oxo-4-(4-phenylmethoxyanilino)butanoic acid CAS No. 119461-16-4

4-Oxo-4-(4-phenylmethoxyanilino)butanoic acid

Cat. No.: B510126
CAS No.: 119461-16-4
M. Wt: 299.32g/mol
InChI Key: ANTFKSPNSLTXPF-UHFFFAOYSA-N
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Description

4-Oxo-4-(4-phenylmethoxyanilino)butanoic acid is a chemical scaffold of significant interest in medicinal chemistry research. This compound belongs to a class of 4-oxo-butanoic acid derivatives that have been investigated as potential inhibitors of specific enzymes. For instance, structurally related analogs have been identified as inhibitors of kynurenine 3-hydroxylase (KYN 3-OHase), a key enzyme in the kynurenine pathway of tryptophan metabolism that is considered a therapeutic target for neurological conditions . Furthermore, other 4-oxo-butanoic acid derivatives have demonstrated anti-tumorigenic properties by acting as novel histone deacetylase (HDAC) inhibitors, suggesting a potential research application for this compound in oncology and epigenetics . The molecular structure, featuring the 4-phenylmethoxyanilino moiety, provides a versatile platform for structure-activity relationship (SAR) studies, allowing researchers to explore interactions with various biological targets. This makes this compound a valuable reagent for use in hit-to-lead optimization campaigns and as a building block in the synthesis of more complex bioactive molecules for preclinical research.

Properties

IUPAC Name

4-oxo-4-(4-phenylmethoxyanilino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4/c19-16(10-11-17(20)21)18-14-6-8-15(9-7-14)22-12-13-4-2-1-3-5-13/h1-9H,10-12H2,(H,18,19)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANTFKSPNSLTXPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-4-(4-phenylmethoxyanilino)butanoic acid typically involves the reaction of 4-oxo-4-arylbutanoic acids with appropriate aniline derivatives. One common method involves the use of N-bromophthalimide as an oxidizing agent in an aqueous acetic acid medium . The reaction conditions generally include maintaining the temperature at around 30°C and ensuring the presence of a suitable acid catalyst to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Oxo-4-(4-phenylmethoxyanilino)butanoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation typically results in the formation of corresponding carboxylic acids, while reduction can yield alcohols or amines.

Scientific Research Applications

4-Oxo-4-(4-phenylmethoxyanilino)butanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Oxo-4-(4-phenylmethoxyanilino)butanoic acid involves its interaction with specific molecular targets and pathways. For instance, in oxidation reactions, the compound undergoes enolization in strong acid medium, and the enol form is reported to be the reactive species . The development of positive charge in the transition state is a key aspect of its reactivity.

Comparison with Similar Compounds

Table 1: Structural Analogs of 4-Oxo-4-anilinobutanoic Acid Derivatives

Compound Name (IUPAC) Substituent on Anilino Group CAS Number Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
4-Oxo-4-[4-(tetrahydro-2-furanylmethoxy)anilino]butanoic acid 4-(Tetrahydrofuran-2-ylmethoxy) 909366-66-1 C15H19NO5 293.32 Intermediate in bioactive synthesis; discontinued commercial availability .
4-[(4-Methoxybenzyl)amino]-4-oxobutanoic acid 4-Methoxybenzyl Not provided C12H15NO4 237.26 Potential solubility enhancement due to methoxy group .
4-Oxo-4-[3-(1-pyrrolidinylcarbonyl)anilino]-butanoic acid 3-(Pyrrolidine-1-carbonyl) 1003683-04-2 C15H18N2O4 290.31 Bioactive small molecule; used in pharmaceutical research .
4-[(2,5-Dichlorophenyl)amino]-4-oxobutanoic acid 2,5-Dichlorophenyl 25589-43-9 C10H9Cl2NO3 262.09 Halogenated derivative; may exhibit enhanced reactivity in coupling reactions .
4-Oxo-4-(pyridin-2-ylamino)butanoic acid Pyridin-2-yl 62134-49-0 C9H10N2O3 194.19 Aromatic heterocycle; potential ligand in coordination chemistry .
4-Oxo-4-(1,3,4-thiadiazol-2-ylamino)butanoic acid 1,3,4-Thiadiazol-2-yl 26861-97-2 C6H7N3O3S 201.20 Biochemical reagent; sulfur-containing heterocycle enhances electronic properties .
4-Oxo-4-[(2-oxo-1,2-diphenylethyl)amino]-butanoic acid 2-Oxo-1,2-diphenylethyl 55217-13-5 C18H15NO4 311.34 Bulky aromatic substituent; used in medicinal chemistry intermediates .

Key Structural and Functional Comparisons

Halogenated analogs (e.g., CAS 25589-43-9) demonstrate increased electrophilicity, making them reactive intermediates in cross-coupling reactions or enzyme inhibition studies .

Heterocyclic Modifications :

  • Pyridinyl (CAS 62134-49-0) and thiadiazolyl (CAS 26861-97-2) substituents introduce aromatic nitrogen or sulfur atoms, respectively, which can enhance binding affinity in biological targets or catalytic systems .

Biological Activity: The pyrrolidine-carbonyl derivative (CAS 1003683-04-2) is highlighted in bioactive small-molecule libraries, suggesting utility in drug discovery for protease or kinase targets . Medicinal applications are implied for compounds like CAS 55217-13-5, which features a diphenylethyl group linked to the 4-oxobutanoic acid backbone .

Biological Activity

4-Oxo-4-(4-phenylmethoxyanilino)butanoic acid is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C18_{18}H19_{19}N1_{1}O4_{4}
  • CAS Number : 119461-16-4

This compound features a butanoic acid backbone with a phenylmethoxy and an anilino group, which contribute to its biological activity.

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory processes, thereby reducing associated symptoms.
  • Cell Proliferation Modulation : Studies suggest that it can affect cell cycle regulation, particularly in cancerous cells.
  • Antioxidant Activity : The presence of the phenyl group may enhance its ability to scavenge free radicals, contributing to its protective effects against oxidative stress.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro experiments have demonstrated its effectiveness against various cancer cell lines, including:

  • Breast Cancer (MCF-7) : The compound showed significant cytotoxic effects, inhibiting cell proliferation and inducing apoptosis at specific concentrations. For instance, at concentrations of 250 and 300 μg/mL, the compound effectively reduced cell viability without causing DNA fragmentation .

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties. It appears to modulate cytokine production and inhibit pathways leading to inflammation, making it a candidate for treating conditions characterized by chronic inflammation.

Case Studies

  • Study on MCF-7 Cells : A detailed investigation into the effects of this compound on MCF-7 breast cancer cells revealed a dose-dependent reduction in cell viability and significant changes in cell morphology indicative of apoptosis .
  • Oxidation Studies : Kinetic studies using tripropylammonium fluorochromate demonstrated the oxidation behavior of the compound in acetic acid-water medium. The results suggested that the enolization of the keto group facilitated enhanced reactivity during oxidation processes .

Data Tables

Biological Activity Cell Line Concentration (μg/mL) Effect Observed
AnticancerMCF-7250Reduced viability
AnticancerMCF-7300Induced apoptosis
Anti-inflammatoryVariousN/ADecreased cytokine production

Q & A

Q. What are the recommended synthetic routes for 4-Oxo-4-(4-phenylmethoxyanilino)butanoic acid, and how do reaction conditions impact yield?

Answer: The synthesis typically involves a multi-step process:

Activation of the carboxylic acid group : Use reagents like thionyl chloride (SOCl₂) or carbodiimides (e.g., DCC) to form an active intermediate (e.g., acyl chloride).

Nucleophilic substitution : React the activated intermediate with 4-phenylmethoxyaniline under controlled conditions (e.g., anhydrous solvent, 0–5°C).

Purification : Crystallization or column chromatography to isolate the product.

Q. Key Factors :

  • Temperature : Lower temperatures (0–5°C) minimize side reactions like hydrolysis .
  • Solvent choice : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity .
  • Catalysts : Use of DMAP (4-dimethylaminopyridine) improves acylation efficiency .

Q. Example Protocol :

StepReagents/ConditionsYield (%)
1Thionyl chloride, reflux85–90
24-phenylmethoxyaniline, DMF, 0°C70–75

Q. How is this compound characterized, and what spectroscopic techniques are critical?

Answer:

  • ¹H/¹³C NMR : Confirm the presence of the phenylmethoxy group (δ 3.8–4.2 ppm for OCH₃) and the ketone (δ 2.5–3.0 ppm for CH₂ adjacent to carbonyl) .
  • IR Spectroscopy : Detect carbonyl stretches (C=O at ~1700 cm⁻¹) and amide bonds (N–H at ~3300 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Q. Data Interpretation Example :

  • ¹H NMR (CDCl₃) : δ 7.2–7.5 (m, aromatic H), δ 4.0 (s, OCH₃), δ 2.8 (t, J=6.5 Hz, CH₂CO) .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected NMR peaks) be resolved during structural validation?

Answer: Contradictions often arise from:

  • Tautomerization : Keto-enol equilibria may produce unexpected peaks. Use deuterated DMSO to stabilize enol forms .
  • Impurity signals : Recrystallize with hexane/ethyl acetate to remove byproducts .
  • Dynamic effects : Variable-temperature NMR (e.g., 25°C to −40°C) resolves overlapping signals .

Case Study : A study on analogous compounds showed that δ 2.5 ppm (CH₂CO) splits into two signals at −20°C due to restricted rotation .

Q. What strategies optimize the compound’s reactivity for derivatization in drug discovery?

Answer:

  • Protection of functional groups : Use tert-butyloxycarbonyl (Boc) for the amine to prevent side reactions during coupling .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 12h to 30min) while maintaining >90% yield .
  • Enzymatic catalysis : Lipases (e.g., Candida antarctica) enable enantioselective modifications .

Q. Table: Derivatization Efficiency

DerivativeMethodYield (%)Purity (%)
AmideDCC/DMAP8298
EsterLipase B7895

Q. How do computational methods (e.g., DFT) predict the compound’s biological activity?

Answer:

  • Docking studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinases). The phenylmethoxy group shows π-π stacking with hydrophobic pockets .
  • ADMET prediction : SwissADME estimates moderate blood-brain barrier penetration (LogP ~2.1) and CYP450 inhibition risk .
  • Mechanistic insights : MD simulations reveal stable hydrogen bonds between the ketone and catalytic lysine residues .

Key Finding : The compound’s logS (−3.2) suggests limited aqueous solubility, guiding formulation strategies .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Answer:

  • Chiral resolution : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for HPLC purification .
  • Asymmetric catalysis : Employ Ru-BINAP catalysts for enantioselective hydrogenation (ee >98%) .
  • Process optimization : Continuous-flow reactors reduce racemization risks at high temperatures .

Q. Scale-Up Data :

Batch Size (g)Purity (%)ee (%)
109999.5
1009798.2

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